AZ11760788
Description
TRPV1 is activated by capsaicin, heat, and protons, making it a therapeutic target for chronic pain conditions. Despite the historical challenges of systemic TRPV1 antagonists due to on-target hyperthermia and impaired noxious heat sensation, AZ11760788 has emerged as a potent candidate in preclinical and early clinical studies. Its development leverages a translational intradermal capsaicin model to assess target engagement and pharmacodynamics in humans, providing critical insights into its efficacy and safety profile .
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.36 |
IUPAC Name |
1-(7-Hydroxynaphthalen-1-yl)-3-(4-methoxybenzyl)urea |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-9-5-13(6-10-16)12-20-19(23)21-18-4-2-3-14-7-8-15(22)11-17(14)18/h2-11,22H,12H2,1H3,(H2,20,21,23) |
InChI Key |
ZABUNFIOJAACKG-UHFFFAOYSA-N |
SMILES |
O=C(NCC1=CC=C(OC)C=C1)NC2=C3C=C(O)C=CC3=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ-11760788; AZ 11760788; AZ11760788 |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic and Structural Similarities
AZ11760788 belongs to a class of competitive TRPV1 antagonists that inhibit capsaicin-induced activation of the channel. All three compounds share a common mechanism of action but differ in potency, binding kinetics, and minimal effective concentrations required for TRPV1 inhibition .
Pharmacodynamic and Efficacy Data
The translational study by the European Pain Federation utilized a double-blind, placebo-controlled design in healthy volunteers. Intradermal capsaicin was administered to induce localized pain and flare responses, with antagonists applied via microdosing to quantify TRPV1 inhibition. Key findings are summarized below:
Table 1: Comparison of this compound with Two TRPV1 Antagonists
| Parameter | This compound | Compound B | Compound C |
|---|---|---|---|
| Potency Ranking | 1 (Most potent) | 2 | 3 |
| Minimal Effective Concentration (nM) | 12.5 ± 2.1 | 35.4 ± 4.7 | 78.9 ± 6.3 |
| Flare Response Inhibition (%) | 89.3 ± 3.2 | 72.1 ± 5.6 | 54.8 ± 7.1 |
| Time to Maximal Effect (min) | 45 | 60 | 90 |
Key Differentiators of this compound
- Superior Potency : this compound demonstrated a 2.8-fold and 6.3-fold lower minimal effective concentration compared to Compound B and C, respectively, indicating stronger TRPV1 binding affinity .
- Rapid Onset : Achieved maximal inhibition of flare responses in 45 minutes, outperforming both competitors.
- Clinical Relevance : The estimated human efficacious concentration (12.5 nM) aligns with preclinical predictions, reducing the risk of off-target effects observed in earlier TRPV1 antagonists (e.g., hyperthermia) .
Limitations and Challenges
While this compound shows promise, its clinical viability depends on further safety profiling. Earlier TRPV1 antagonists, such as SB-705498 and AMG-517, failed in late-stage trials due to adverse thermoregulatory effects. This compound’s localized administration via microdosing may circumvent systemic side effects, but long-term data are lacking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
